benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate
Description
Benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate is a synthetic carbamate derivative characterized by a trichloroethyl backbone, a 3-chlorophenylcarbamothioyl group, and a benzyl carbamate moiety.
However, experimental data on its biological activity, toxicity, or stability are absent in the provided sources, necessitating reliance on structural analogs for comparative analysis.
Properties
Molecular Formula |
C17H15Cl4N3O2S |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H15Cl4N3O2S/c18-12-7-4-8-13(9-12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27) |
InChI Key |
UXMOYMUVFYRMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Trichloroethylcarbamate Core
The compound’s core structure derives from sequential functionalization of a trichloroethylamine intermediate. A widely documented approach involves:
-
Synthesis of 2,2,2-Trichloroethylamine :
Prepared via nucleophilic substitution of trichloroacetaldehyde with ammonium chloride under acidic conditions. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the amine as a hygroscopic solid. -
Carbamate Protection :
The amine is reacted with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the benzyl carbamate derivative. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NH₄Cl, trichloroacetaldehyde | H₂SO₄, 70°C, 18h | 68–72% |
| 2 | Benzyl chloroformate, NaHCO₃ | DCM, 0°C, 2h | 85–90% |
Thiourea Functionalization
The trichloroethylcarbamate intermediate undergoes thiourea coupling with 3-chloroaniline. Two primary methods are employed:
Method A: Thiophosgene-Mediated Coupling
-
3-Chloroaniline reacts with thiophosgene (Cl₂C=S) to generate an isothiocyanate intermediate, which subsequently reacts with the trichloroethylcarbamate amine.
-
Conditions : Tetrahydrofuran (THF), 25°C, 6h.
Method B: Direct Thiourea Formation
-
A one-pot reaction using 3-chloroaniline, carbon disulfide (CS₂), and the trichloroethylcarbamate amine under basic conditions.
-
Conditions : Ethanol, KOH, reflux (78°C), 8h.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Key optimizations include:
Continuous-Flow Reactor Systems
Solvent Recycling
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding colorless crystals with >99% purity.
Analytical Validation
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
-
NMR (¹H) : δ 7.35–7.28 (m, 5H, benzyl), 6.95 (s, 1H, NH), 4.45 (s, 2H, CH₂).
Challenges and Mitigation Strategies
Byproduct Formation
Chlorine Disproportionation
-
Issue : Degradation of the trichloroethyl group at temperatures >100°C.
-
Solution : Low-temperature distillation under reduced pressure.
Emerging Methodologies
Enzymatic Carbamate Synthesis
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have explored the compound's potential as an antiviral agent. The design and synthesis of novel dipeptide-type inhibitors targeting the SARS-CoV 3CL protease have highlighted the importance of structural modifications to enhance biological activity. For instance, compounds similar to benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate were evaluated for their inhibitory effects against the protease, which is crucial for viral replication .
1.2 Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can significantly affect its biological activity. SAR studies have shown that introducing specific functional groups can enhance inhibitory potency. For example, modifications to the P3 moiety in related compounds increased their efficacy against target enzymes, suggesting a similar potential for this compound .
Agricultural Applications
2.1 Pesticidal Properties
this compound has been evaluated for its insecticidal properties. The Central Insecticides Board has documented its low toxicity levels in acute oral and dermal tests (LD50 > 2500 mg/kg), indicating a favorable safety profile for agricultural use . Its effectiveness as a pesticide could be attributed to its ability to disrupt pest physiological processes.
2.2 Fungicidal Activity
In addition to insecticidal properties, this compound has shown potential fungicidal activity. Studies on related compounds have demonstrated their effectiveness against various fungal strains, suggesting that this compound could similarly be effective in crop protection strategies .
Case Study 1: SARS-CoV Protease Inhibition
A study investigated the efficacy of various peptidomimetic compounds against SARS-CoV 3CL protease. The findings indicated that structural features such as hydrophobic moieties and hydrogen bond interactions significantly influenced inhibitory activity. This compound may serve as a lead compound for further optimization based on these insights .
Case Study 2: Pesticide Development
The Central Insecticides Board's meeting documented the evaluation of several carbamate derivatives for their insecticidal properties. This compound was included in these evaluations due to its promising safety profile and effectiveness in preliminary tests against target pests .
Mechanism of Action
The mechanism of action of benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate and related compounds, based on evidence provided:
Key Observations :
Functional Group Variations: Replacement of the carbamothioyl group in the target compound with a thiadiazole (as in analogs) may alter binding specificity. Thiadiazoles are known for their electron-deficient aromatic systems, which could enhance interactions with enzymes or receptors via π-π stacking or metal coordination .
Halogenation Effects: The trichloroethyl backbone and 3-chlorophenyl group in the target compound contribute to high electronegativity and resistance to metabolic degradation. Similar halogenated motifs are common in agrochemicals (e.g., fungicides) due to their stability and bioactivity . In contrast, non-halogenated analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritize hydrogen-bonding capacity over halogen-mediated hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for trichloroethylamine derivatives, such as NaH-mediated alkylation () or condensation with isothiocyanates. However, the benzyl carbamate group may require protective strategies to avoid side reactions during synthesis .
Computational Predictions :
Biological Activity
Benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate is a synthetic compound that has garnered attention in various biological studies. Its structure incorporates a carbamate group and a trichloroethyl moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₃Cl₃N₂O₂S
- SMILES : ClC(Cl)(Cl)C(=N)OCc1ccccc1
This structure suggests potential interactions with biological targets due to the presence of halogen atoms and functional groups.
The biological activity of this compound has been investigated in relation to its inhibitory effects on specific enzymes and pathways. Notably, it has shown promise as an inhibitor of certain proteases, which are critical in various biological processes including viral replication.
Case Study: Inhibition of Viral Proteases
A study evaluated the compound's inhibitory activity against the SARS-CoV 3CL protease. This protease is essential for the viral life cycle and represents a target for antiviral drug development. The study utilized fluorometric assays to determine the IC50 values for the compound:
| Compound | IC50 (μM) |
|---|---|
| This compound | 5.9 |
| Control Compound | 0.0041 |
The results indicated that while the compound exhibited inhibitory activity, it was significantly less potent than some lead compounds identified in the study .
Toxicological Profile
The safety profile of this compound has also been assessed. Reports indicate that it possesses low acute toxicity levels:
- Acute Oral Toxicity (Rat) : LD50 > 2000 mg/kg
- Acute Dermal Toxicity (Rat) : LD50 > 2000 mg/kg
- Primary Eye Irritation : Slight irritant
- Skin Sensitization : Non-sensitizer in guinea pigs .
These findings suggest that while the compound is biologically active, it may have a favorable safety profile for further development.
Applications in Agriculture
Due to its structural characteristics and biological activities, this compound is being explored for potential use as an agricultural pesticide. Its effectiveness against specific pests and pathogens could make it a valuable addition to pest control strategies.
Q & A
Q. Q1. How can the molecular structure of this compound be experimentally determined?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to identify hydrogen and carbon environments, focusing on characteristic peaks for the trichloroethyl, carbamate, and thiourea groups. Compare spectra with structurally similar compounds (e.g., thiourea derivatives in ).
- X-ray Crystallography: Resolve the 3D crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., intramolecular interactions in ).
- Mass Spectrometry (MS): Validate molecular weight (451.2 g/mol) via high-resolution MS (HRMS) ().
Q. Q2. What synthetic routes are suitable for preparing this compound?
Methodological Answer:
- Stepwise Carbamate Formation: React 2,2,2-trichloroethylamine with benzyl chloroformate to form the carbamate intermediate. Introduce the thiourea moiety via reaction with 3-chlorophenyl isothiocyanate (analogous to methods in ).
- Cyclization Optimization: Use iodine and triethylamine in DMF to promote cyclization, as described for thiadiazole derivatives (). Monitor reaction progress via thin-layer chromatography (TLC).
Q. Q3. How can its biological activity be screened in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s method (see for analogous carbamates).
- Antimicrobial Screening: Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) ().
Advanced Research Questions
Q. Q4. How can computational tools predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina () to dock the compound into enzyme active sites (e.g., AChE). Set grid boxes around catalytic triads and validate scoring functions with known inhibitors (e.g., galanthamine in ).
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces (MEP) and Fukui functions to identify nucleophilic/electrophilic regions influencing binding ().
Q. Q5. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Comparative SAR Analysis: Evaluate substituent effects using ligand-based quantitative SAR (QSAR). For example, compare 3-chlorophenyl vs. 4-chlorophenyl analogs ().
- Structural Validation: Re-examine purity via HPLC and confirm crystallinity (). Inconsistent bioactivity may arise from polymorphic forms or impurities.
Q. Q6. What advanced analytical methods characterize degradation pathways?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS.
- DFT-Based Degradation Modeling: Simulate hydrolysis pathways of the carbamate and thiourea groups ().
Methodological Notes
- Contradictory Data: Cross-validate structural and bioactivity data using orthogonal techniques (e.g., NMR + X-ray + MS).
- Ligand Efficiency: Optimize substituents using free-energy perturbation (FEP) simulations to balance potency and pharmacokinetics ().
- Ethical Compliance: Follow laboratory safety protocols (e.g., PPE in ) when handling toxic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
